molecular formula C14H18BrNO2 B112004 Benzyl 4-(bromomethyl)piperidine-1-carboxylate CAS No. 159275-17-9

Benzyl 4-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B112004
CAS No.: 159275-17-9
M. Wt: 312.2 g/mol
InChI Key: XJHKDSZGAWXUTB-UHFFFAOYSA-N
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Description

Benzyl 4-(bromomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is characterized by the presence of a piperidine ring substituted with a bromomethyl group and a benzyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(bromomethyl)piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzyl 4-methylpiperidine-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .

Mechanism of Action

Biological Activity

Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromomethyl group and a benzyl ester. The presence of the bromomethyl group enhances its reactivity, making it susceptible to nucleophilic substitution reactions, which are crucial for its biological interactions.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of their activity. This property allows the compound to mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structure allows it to interact effectively with various enzymes, potentially leading to therapeutic applications in treating diseases where such enzymes play a critical role. For instance, it has been explored as a precursor in the development of inhibitors targeting neurological disorders .

Case Studies

  • Inhibition of PHGDH : A study conducted on related piperidine compounds demonstrated their ability to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine ring could enhance inhibitory potency .
  • Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Anticancer Activity : Preliminary data suggest that derivatives of this compound may have anticancer properties through the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

Compound Structure Features Biological Activity
This compoundBromomethyl and benzyl groupsEnzyme inhibitor; potential neuroprotective effects
4-Bromo-N-Cbz-piperidineLacks benzyl ester groupLimited biological activity compared to benzyl derivative
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylatetert-butyl instead of benzylDifferent reactivity patterns; less potent as an enzyme inhibitor

Research Findings

Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. These investigations have highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets. For example, variations in the substituents on the piperidine ring have been shown to significantly affect both potency and selectivity against different enzymes .

Properties

IUPAC Name

benzyl 4-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHKDSZGAWXUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379944
Record name Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159275-17-9
Record name 1-Piperidinecarboxylic acid, 4-(bromomethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159275-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(bromomethyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-(bromomethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxymethylpiperidine-1-carboxylic acid benzyl ester (1.11 g), carbon tetrabromide (1.77 g) in methylene chloride (11 ml) was added triphenylphosphine (1.4 g) with ice-cooling, and the mixture was stirred at room temperature for 5 hours. After completion of the reaction, the solvent was evaporated and the obtained residue was purified by silica gel column chromatography (hexane:acetone=10:1) and dried under reduced pressure to give the title compound (1.25 g).
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1.4 g
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11 mL
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Synthesis routes and methods II

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